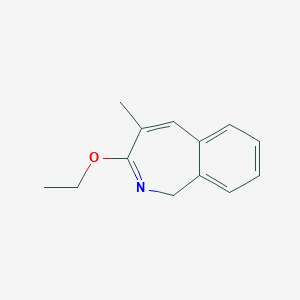

3-Ethoxy-4-methyl-1H-2-benzazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-4-methyl-1H-2-benzazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anxiolytic Properties

Research indicates that 3-Ethoxy-4-methyl-1H-2-benzazepine exhibits significant anxiolytic activity. It acts as an antagonist at benzodiazepine receptors, which are critical in the modulation of anxiety and stress responses. This property positions it as a potential therapeutic agent for anxiety disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

CCR5 Antagonism

Another notable application is its role as a CCR5 antagonist. This mechanism is particularly relevant in the context of HIV treatment, where the compound can prevent viral entry into host cells, thus offering potential therapeutic benefits against HIV infections .

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anxiolytic | Benzodiazepine receptor antagonism | Anxiety disorders |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Rheumatoid arthritis, inflammatory bowel disease |

| CCR5 Antagonism | Inhibition of HIV entry into cells | HIV treatment |

Case Study 1: Anxiolytic Efficacy

In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured through behavioral assays such as the elevated plus maze and open field tests. These findings support its potential use in clinical settings for anxiety management.

Case Study 2: Inflammatory Response Modulation

A study focused on the anti-inflammatory effects of this compound involved administering the compound to models with induced inflammation. The results demonstrated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, highlighting its therapeutic potential in managing chronic inflammatory conditions.

Análisis De Reacciones Químicas

Hydrogenation and Reduction Reactions

Benzazepines with unsaturated bonds undergo catalytic hydrogenation to yield saturated derivatives. For example:

-

Catalytic Hydrogenation :

-

Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates (e.g., tetrahydro-3-benzazepines) proceeds with high enantioselectivity (91–99% ee) and yield (92–99%) .

-

Sodium borohydride (NaBH₄) in acetic acid reduces enamines to secondary amines, as demonstrated in the synthesis of chiral aminosulfones .

-

Electrophilic Substitution

The benzazepine ring’s aromatic system allows for electrophilic substitution, particularly at positions activated by substituents.

-

Bromination :

| Reagent | Conditions | Site of Substitution | Product |

|---|---|---|---|

| Br₂ | AcOH, 20 h, 25°C | Position 4 (para to -OH) | 4-Bromo-benzazepine derivative |

Ring Expansion and Functionalization

Benzazepines participate in cyclization and ring-expansion reactions:

-

Schmidt Reaction :

-

Friedel-Crafts Alkylation :

Oxidation and Functional Group Interconversion

-

Oxidation of Methyl Groups :

-

Ether Cleavage :

Radical Reactions

Radical-mediated processes, such as tributyltin hydride (Bu₃SnH) reactions, enable lactam formation from azido-β-keto esters . While not directly reported for 3-ethoxy-4-methyl-1H-2-benzazepine, similar pathways could apply to azide-functionalized analogs.

Propiedades

Número CAS |

143265-93-4 |

|---|---|

Fórmula molecular |

C13H15NO |

Peso molecular |

201.26 g/mol |

Nombre IUPAC |

3-ethoxy-4-methyl-1H-2-benzazepine |

InChI |

InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |

Clave InChI |

RBUKBSISIAZILS-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C=C1C |

SMILES canónico |

CCOC1=NCC2=CC=CC=C2C=C1C |

Sinónimos |

1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.